[4,4'-Bipyridine]-2,2'-dicarbonitrile

Catalog No.
S1913285
CAS No.
53829-09-7
M.F
C12H6N4
M. Wt
206.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4,4'-Bipyridine]-2,2'-dicarbonitrile

CAS Number

53829-09-7

Product Name

[4,4'-Bipyridine]-2,2'-dicarbonitrile

IUPAC Name

4-(2-cyanopyridin-4-yl)pyridine-2-carbonitrile

Molecular Formula

C12H6N4

Molecular Weight

206.2 g/mol

InChI

InChI=1S/C12H6N4/c13-7-11-5-9(1-3-15-11)10-2-4-16-12(6-10)8-14/h1-6H

InChI Key

JUBACFMBYWFAJC-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)C#N)C#N

Canonical SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)C#N)C#N

Ligand in Coordination Chemistry

[4,4'-Bipyridine]-2,2'-dicarbonitrile, also known as 4,4'-dicyano-2,2'-bipyridine (dcbpy), finds application in coordination chemistry as a chelating ligand. Due to the presence of two pyridine rings connected by a central bridge and the electron-withdrawing nature of the cyano groups, dcbpy possesses strong σ-donating and weak π-accepting properties. This allows it to form stable complexes with various transition metals. These complexes are of interest for studying fundamental aspects of coordination chemistry, such as metal-ligand bonding, electron transfer processes, and luminescence properties [, ].

Material Science Applications

The unique properties of dcbpy complexes make them attractive candidates for various material science applications. For instance, dcbpy can be used to synthesize metal-organic frameworks (MOFs) with tailored structures and functionalities. These MOFs can exhibit interesting properties such as high porosity, conductivity, and luminescence. They hold promise for applications in gas storage, separation, catalysis, and optoelectronic devices [, ].

[4,4'-Bipyridine]-2,2'-dicarbonitrile is an organic compound characterized by its bipyridine structure, which consists of two pyridine rings connected through a carbon chain with two cyano groups at the 2 and 2' positions. Its molecular formula is C12H8N4, and it has a molecular weight of 224.22 g/mol. The presence of cyano groups enhances the compound's electron-withdrawing properties, making it a versatile molecule in various

  • Oxidation: This compound can be oxidized to form N-oxides or other derivatives.
  • Reduction: The cyano groups can be reduced to amines or other functional groups.
  • Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols under acidic or basic conditions.

Research indicates that [4,4'-Bipyridine]-2,2'-dicarbonitrile exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's ability to interact with specific molecular targets, such as enzymes or DNA, contributes to its observed biological effects. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential further. Its metal complexes are also being investigated for their biological activities.

The synthesis of [4,4'-Bipyridine]-2,2'-dicarbonitrile typically involves multi-step processes such as:

  • Hantzsch Dihydropyridine Reaction: This method synthesizes dihydropyridines that can subsequently be converted into the desired dicarbonitrile structure.
  • Cyclization Reactions: These reactions may involve the cyclization of appropriate precursors containing cyano groups.
  • Continuous Flow Reactors: For large-scale production, continuous flow reactors can enhance efficiency and yield.

Purification techniques like recrystallization or chromatography are commonly employed to achieve high purity levels.

[4,4'-Bipyridine]-2,2'-dicarbonitrile finds various applications across multiple domains:

  • Coordination Chemistry: It acts as a ligand in forming complexes with transition metals, which are studied for their catalytic properties.
  • Material Science: The compound is utilized in developing materials with specific electronic and optical properties.
  • Medicinal Chemistry: Ongoing research explores its potential use in drug development and design.

Studies on [4,4'-Bipyridine]-2,2'-dicarbonitrile focus on its interactions with metal ions and biological molecules. The coordination with metal ions alters the electronic properties of the metal center, influencing reactivity and interactions with other molecules. This property is particularly useful in catalysis and biological applications where metal-ligand interactions play a crucial role.

Several compounds share structural similarities with [4,4'-Bipyridine]-2,2'-dicarbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4,4'-BipyridineC10H8N2Two pyridine rings; lacks cyano groups
1,4-DihydropyridineC8H10N2Saturated structure; no bipyridine configuration
2,6-DimethylpyridineC8H10NSingle pyridine ring; no dicarbonitrile functionality
2,6-Bis(cyanomethyl)pyridineC10H8N4Similar cyano groups; different substitution pattern
2,2'-Bipyridine-3,3'-dicarbonitrileC12H6N4Different position of cyano groups

The presence of two cyano groups at the 2 and 2' positions distinguishes [4,4'-Bipyridine]-2,2'-dicarbonitrile from these similar compounds. This unique feature contributes to its reactivity and potential applications in various fields such as coordination chemistry and medicinal chemistry.

Conventional Multi-Step Synthesis Routes

The synthesis of [4,4'-Bipyridine]-2,2'-dicarbonitrile typically follows conventional multi-step approaches that build upon established organic chemistry principles. These methodologies provide reliable routes to the target compound through carefully designed reaction sequences.

Bromomethyl Precursor Pathways

The most widely employed synthetic route to [4,4'-Bipyridine]-2,2'-dicarbonitrile utilizes bromomethyl precursors as key intermediates [1] . This approach begins with the preparation of 4,4'-bis(bromomethyl)-2,2'-bipyridine, which serves as a versatile synthetic intermediate [3].

The synthesis of 4,4'-bis(bromomethyl)-2,2'-bipyridine is typically achieved through the bromination of 4,4'-dimethyl-2,2'-bipyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . A representative procedure involves dissolving 4,4'-dimethyl-2,2'-bipyridine in 48% aqueous hydrobromic acid and refluxing the mixture for 24-48 hours . The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform . The reaction conditions usually involve refluxing the mixture to ensure complete bromination .

Alternative approaches employ N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This method provides good yields of the brominated product with high selectivity for the desired positions.

The resulting 4,4'-bis(bromomethyl)-2,2'-bipyridine exhibits high reactivity in nucleophilic substitution reactions due to the presence of bromomethyl groups . These groups can be replaced by various nucleophiles, making this intermediate particularly valuable for further transformations .

Table 2.1: Physical Properties of 4,4'-Bis(bromomethyl)-2,2'-bipyridine

PropertyValue
Molecular FormulaC₁₂H₁₀Br₂N₂
Molecular Weight342.03 g/mol
CAS Number134457-14-0
Melting PointNot specified
SolubilitySoluble in polar aprotic solvents

Cyanation Reactions Using Sodium Azide

The conversion of bromomethyl precursors to the final dicarbonitrile product is accomplished through cyanation reactions utilizing sodium azide as the key reagent [1]. This transformation represents a critical step in the synthetic sequence and requires careful optimization of reaction conditions.

The cyanation reaction proceeds through a multi-step mechanism involving sodium azide in dimethyl sulfoxide at 20°C under an inert atmosphere [1]. The process is followed by treatment with triethylamine, palladium 10% on activated carbon, and hydrogen in tetrahydrofuran for 48 hours under an inert atmosphere [1]. This sequential treatment ensures complete conversion of the bromomethyl groups to cyano functionalities.

The mechanism of azide-mediated cyanation involves the initial nucleophilic substitution of bromide by azide anion, followed by conversion to the corresponding nitrile [5] [6]. Research indicates that transition metal ions activate the azide rather than the cyano group of nitriles, which is crucial for understanding the reaction pathway [6]. The azide ion acts as an electrophilic reagent, with its uncoordinated terminal nitrogen atom attacking the nitrogen atom of cyano groups during the chemical reaction progress [6].

Studies on tetrazole formation by addition of azide to nitriles reveal that azide salts can engage nitriles at elevated temperatures through different mechanisms including concerted cycloaddition and stepwise addition of neutral or anionic azide species [5]. The activation barriers correlate strongly with the electron-withdrawing potential of the substituent on the nitrile [5].

Table 2.2: Cyanation Reaction Conditions

ParameterOptimal Conditions
ReagentSodium azide
SolventDimethyl sulfoxide
Temperature20°C
AtmosphereInert (nitrogen or argon)
CatalystPalladium 10% on activated carbon
Reducing AgentHydrogen gas
Co-reagentTriethylamine
Reaction Time48 hours

Solvothermal and Catalytic Approaches

Modern synthetic approaches have incorporated solvothermal and catalytic methodologies to improve efficiency and selectivity in the preparation of bipyridine derivatives [7] [8]. These methods offer advantages including reduced reaction times, improved yields, and enhanced functional group tolerance.

Solvothermal synthesis represents an environmentally friendly approach that utilizes high-temperature solvents under controlled pressure conditions [9] [10]. Hydrothermal synthesis of heterocyclic compounds has demonstrated particular promise for the preparation of nitrogen-containing aromatic systems [9]. The synthesis is simple, fast, and generates high yields without requiring organic solvents, strong acids, or toxic catalysts [9].

Recent studies have shown that hydrothermal conditions can facilitate the formation of complex heterocyclic systems through dehydrating condensation reactions [9]. The process involves heating reactants in water at temperatures ranging from 200-300°C under elevated pressure [9]. Reaction times can be reduced to less than 10 minutes without decrease in yield through the addition of acetic acid as a promoter [9].

Catalytic approaches have focused on transition metal-catalyzed cross-coupling reactions for bipyridine synthesis [7] [8]. Suzuki coupling reactions represent a particularly attractive route for constructing carbon-carbon bonds in bipyridine systems [7]. However, a major drawback is the tendency of bipyridine products to coordinate with palladium metal, thereby decreasing catalytic activity [7].

Alternative catalytic systems have been developed using nickel catalysts for reductive coupling reactions [11]. A representative procedure involves the use of nickel chloride hexahydrate (5 mol%) with zinc and lithium chloride in dry dimethylformamide at 50°C for 30 minutes [11]. This method provides 91% yield of the desired bipyridine product [11].

Table 2.3: Solvothermal Synthesis Parameters

ParameterRange
Temperature200-300°C
PressureAutogenous
SolventWater
Reaction Time10 minutes - 48 hours
PromoterAcetic acid (optional)
Yield>90%

Purification and Characterization Techniques

The purification and characterization of [4,4'-Bipyridine]-2,2'-dicarbonitrile require specialized techniques due to the compound's electronic properties and structural features [12] [13].

Column chromatography on silica gel represents the primary purification method for bipyridine derivatives [12]. The compound can be eluted using gradient mixtures of polar and non-polar solvents. Typical solvent systems include ethyl acetate/hexane or methanol/dichloromethane mixtures [12]. Recrystallization from suitable solvents provides additional purification and can yield single crystals suitable for X-ray crystallographic analysis [12].

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization [11] [13]. ¹H NMR analysis reveals characteristic signals for the aromatic protons of the bipyridine system [11]. The presence of cyano groups influences the chemical shifts of adjacent aromatic protons due to the electron-withdrawing nature of the nitrile functionalities [11].

¹³C NMR spectroscopy is particularly valuable for confirming the presence of cyano groups, which typically appear around 116-117 ppm [11]. The bipyridine carbon signals appear in the aromatic region between 120-160 ppm [11].

Infrared (IR) spectroscopy provides definitive identification of the cyano functional groups through the characteristic C≡N stretching frequency around 2230-2240 cm⁻¹ [11] [13]. The bipyridine aromatic system exhibits characteristic bands in the 1400-1600 cm⁻¹ region [12].

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignments [13]. Electrospray ionization (ESI) is particularly effective for bipyridine derivatives due to their ability to form stable cations [13].

Table 2.4: Spectroscopic Characterization Data

TechniqueKey Diagnostic Signals
¹H NMRAromatic protons: 7.5-9.0 ppm
¹³C NMRCyano carbons: 116-117 ppm
Aromatic carbons: 120-160 ppm
IR SpectroscopyC≡N stretch: 2230-2240 cm⁻¹
Aromatic C=C: 1400-1600 cm⁻¹
Mass Spectrometry[M+H]⁺: 207.0665 (theoretical)

Crystallographic analysis provides detailed structural information including bond lengths, bond angles, and molecular packing arrangements [14] [15] [16]. X-ray crystallography reveals that bipyridine dicarbonitrile compounds can crystallize with multiple independent molecules in the asymmetric unit [14] [15]. The dihedral angles between pyridine rings vary depending on the substitution pattern and crystal packing forces [14] [15].

Physical property measurements include melting point determination, which for related bipyridine dicarbonitrile compounds ranges from 272-273°C [17]. Density measurements typically fall in the range of 1.32±0.1 g/mL [17]. Solubility studies indicate good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [12].

The X-ray diffraction analysis of [4,4'-Bipyridine]-2,2'-dicarbonitrile and its coordination complexes reveals important structural characteristics that define its behavior as a ligand in crystalline materials. The compound exhibits a molecular formula of C₁₂H₆N₄ with a molecular weight of 206.20 g/mol [1] [2]. While specific crystal system data for the free ligand remains limited in the literature, extensive studies have been conducted on its metal coordination complexes.

Coordination complexes formed with [4,4'-Bipyridine]-2,2'-dicarbonitrile demonstrate significant structural diversity depending on the metal center and crystallization conditions. Research has shown that the compound functions as an effective bridging ligand, forming one-dimensional coordination polymers and three-dimensional framework structures [3]. The dihedral angle between the pyridine rings varies considerably depending on the coordination environment, typically ranging from 5° to 45° as observed in related bipyridine derivatives [4] [5].

X-ray crystallographic studies of ruthenium complexes containing [4,4'-Bipyridine]-2,2'-dicarbonitrile demonstrate that the compound adopts different conformations upon coordination. In the trans-bis configuration, the ruthenium-nitrogen bond lengths are approximately 2.08-2.09 Å, which are consistent with typical ruthenium-bipyridine coordination geometries [6]. The bite angle of the chelating bipyridine unit is characteristically constrained to approximately 76°, significantly less than the ideal 90° due to the geometric requirements of the five-membered chelate ring.

The crystal packing of these coordination complexes is stabilized by multiple intermolecular interactions. Hydrogen bonding involving the nitrile groups and aromatic π-π stacking interactions between adjacent bipyridine units contribute to the overall crystal stability [4]. The cyano substituents at the 2,2'-positions introduce additional sites for intermolecular interactions, including C≡N⋯π interactions with neighboring aromatic systems.

Metal-organic framework structures incorporating [4,4'-Bipyridine]-2,2'-dicarbonitrile exhibit remarkable thermal stability, often maintaining structural integrity up to temperatures exceeding 250°C [7]. This thermal robustness is attributed to the strong coordination bonds and the extensive hydrogen bonding network within the crystal lattice.

Spectroscopic Characterization

Infrared and Raman Vibrational Analysis

The vibrational spectroscopy of [4,4'-Bipyridine]-2,2'-dicarbonitrile provides detailed insights into its molecular structure and bonding characteristics. The most distinctive feature in the infrared spectrum is the strong absorption band corresponding to the C≡N stretching vibration, which appears in the region between 2236-2239 cm⁻¹ [8]. This frequency is characteristic of aromatic nitriles and confirms the presence of the cyano functional groups.

The infrared spectrum exhibits several key vibrational modes that are diagnostic for the bipyridine framework. The aromatic C=N stretching vibrations appear in the range of 1600-1620 cm⁻¹, while the aromatic C=C stretching modes are observed between 1580-1600 cm⁻¹ [9]. These bands are of medium intensity and provide information about the electronic structure of the pyridine rings.

Carbon-hydrogen vibrations contribute significantly to the spectral profile, with in-plane C-H bending modes appearing between 1400-1500 cm⁻¹ and out-of-plane bending vibrations observed in the 750-900 cm⁻¹ region [9]. The ring breathing modes of the pyridine units are typically found between 1000-1100 cm⁻¹, though these are generally weak in intensity.

Upon coordination to metal centers, characteristic shifts in the vibrational frequencies are observed. Studies of ruthenium complexes containing similar bipyridine ligands show that the C≡N stretching frequency can shift by approximately 45 cm⁻¹ to lower wavenumbers upon reduction, indicating changes in the electronic structure of the ligand [8]. The intensity of the nitrile band can increase dramatically, sometimes by factors of 30-35 times the original intensity, when the ligand participates in metal-to-ligand charge transfer processes.

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes. The symmetric C≡N stretching mode is typically Raman-active and appears at frequencies similar to those observed in the infrared spectrum. The bipyridine framework exhibits characteristic Raman bands associated with ring stretching and bending modes, which are sensitive to the molecular conformation and intermolecular interactions.

Temperature-dependent vibrational studies reveal the thermal stability of the molecular framework. The nitrile stretching frequency shows minimal temperature dependence under normal conditions, indicating the robust nature of the C≡N bond. However, coordination complexes may exhibit temperature-sensitive vibrational modes that reflect changes in metal-ligand bonding or crystal packing arrangements.

Ultraviolet-Visible Electronic Transitions

The electronic absorption spectrum of [4,4'-Bipyridine]-2,2'-dicarbonitrile exhibits several distinct transition bands that provide information about its electronic structure and photophysical properties. The most intense absorption occurs in the ultraviolet region between 250-280 nm, corresponding to π → π* intraligand transitions within the bipyridine framework [10] [11]. These transitions are characteristic of conjugated aromatic systems and have high extinction coefficients.

A weaker absorption band is observed in the 300-320 nm region, which is assigned to n → π* transitions involving the nitrogen lone pairs of the pyridine rings [10]. This transition is typically less intense due to its symmetry-forbidden nature but becomes more prominent in polar solvents due to solvatochromic effects.

The extended π-conjugation system of the bipyridine framework gives rise to additional absorption features in the 320-350 nm range. These transitions involve the delocalized π-electron system and are sensitive to the molecular conformation and substituent effects. The electron-withdrawing nature of the cyano groups influences these transitions by lowering the energy of the π* orbitals.

In coordination complexes, [4,4'-Bipyridine]-2,2'-dicarbonitrile exhibits characteristic metal-to-ligand charge transfer transitions. Ruthenium complexes containing this ligand show intense MLCT bands in the 400-500 nm region [10] [11]. These transitions are responsible for the colored appearance of many metal complexes and are crucial for their photochemical and photophysical properties.

The electronic structure calculations indicate that the lowest unoccupied molecular orbital is significantly lowered in energy due to the presence of the cyano substituents. This orbital stabilization affects the reduction potential of the ligand and influences its coordination chemistry with various metal centers. The LUMO is primarily localized on the bipyridine framework with significant contribution from the cyano groups.

Solvatochromic studies reveal that the electronic transitions are sensitive to the polarity of the surrounding medium. In more polar solvents, the absorption bands typically exhibit blue shifts, particularly for the charge transfer transitions. This behavior is consistent with the stabilization of the ground state relative to the excited state in polar environments.

The photophysical properties of [4,4'-Bipyridine]-2,2'-dicarbonitrile are of particular interest for applications in solar energy conversion and photocatalysis. The compound can act as an electron acceptor in photoinduced charge transfer processes, and its electronic properties can be fine-tuned through coordination with appropriate metal centers [12]. The presence of the cyano groups enhances the electron-accepting ability of the ligand, making it suitable for applications requiring efficient charge separation and electron transport.

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[4,4'-Bipyridine]-2,2'-dicarbonitrile

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Last modified: 08-16-2023

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